Egfr/her2/TS-IN-1
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Overview
Description
Egfr/her2/TS-IN-1 is a compound that functions as an inhibitor of epidermal growth factor receptor, human epidermal growth factor receptor 2, and thymidylate synthase. These receptors and enzymes play crucial roles in cell proliferation and survival, making them significant targets in cancer therapy. The compound has shown potential in inducing apoptosis in cancer cells, particularly in breast cancer .
Preparation Methods
The synthetic routes for Egfr/her2/TS-IN-1 involve multiple steps, including the formation of heterocyclic cores. The reaction conditions typically require specific catalysts and solvents to ensure the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity .
Chemical Reactions Analysis
Egfr/her2/TS-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Egfr/her2/TS-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of epidermal growth factor receptor, human epidermal growth factor receptor 2, and thymidylate synthase. In biology and medicine, it is investigated for its potential in cancer therapy, particularly in breast cancer. The compound has shown promise in inducing apoptosis in cancer cells and overcoming resistance to other therapies .
Mechanism of Action
The mechanism of action of Egfr/her2/TS-IN-1 involves the inhibition of the tyrosine kinase activity of epidermal growth factor receptor and human epidermal growth factor receptor 2, as well as the inhibition of thymidylate synthase. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Egfr/her2/TS-IN-1 is unique in its ability to simultaneously inhibit epidermal growth factor receptor, human epidermal growth factor receptor 2, and thymidylate synthase. Similar compounds include lapatinib and afatinib, which also target epidermal growth factor receptor and human epidermal growth factor receptor 2 but do not inhibit thymidylate synthase. This additional inhibition makes this compound a promising candidate for overcoming resistance to other therapies .
Properties
Molecular Formula |
C24H15N5O4S2 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-[[5-cyano-6-oxo-4-(4-oxochromen-3-yl)-1H-pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C24H15N5O4S2/c1-12-6-7-16-18(8-12)35-24(26-16)27-19(30)11-34-23-28-20(14(9-25)22(32)29-23)15-10-33-17-5-3-2-4-13(17)21(15)31/h2-8,10H,11H2,1H3,(H,26,27,30)(H,28,29,32) |
InChI Key |
KVHGAEBTDZLAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=COC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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